Methyl 7-chloroheptanoate
Overview
Description
Methyl 7-chloroheptanoate is an organic compound with the molecular formula C8H15ClO2 and a molecular weight of 178.66. It is a methyl ester derivative of 7-chloroheptanoic acid. This compound is primarily used in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-chloroheptanoate can be synthesized through the esterification of 7-chloroheptanoic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of 7-hydroxyheptanoate with thionyl chloride and N,N-dimethylformamide, followed by esterification with methanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale esterification reactors where 7-chloroheptanoic acid is reacted with methanol under controlled temperature and pressure conditions. The reaction is catalyzed by sulfuric acid or other suitable acid catalysts to achieve high yields .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield 7-chloroheptanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Various substituted heptanoates depending on the nucleophile used.
Hydrolysis: 7-chloroheptanoic acid and methanol.
Reduction: 7-chloroheptanol
Scientific Research Applications
Methyl 7-chloroheptanoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 7-chloroheptanoate primarily involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release 7-chloroheptanoic acid and methanol. The released acid can then participate in various metabolic pathways. The chlorine atom in the molecule can also undergo substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl heptanoate: Similar structure but lacks the chlorine atom.
Methyl 7-bromoheptanoate: Similar structure with a bromine atom instead of chlorine.
Methyl 7-iodoheptanoate: Similar structure with an iodine atom instead of chlorine.
Uniqueness: Methyl 7-chloroheptanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo and iodo counterparts. The chlorine atom makes it more reactive in nucleophilic substitution reactions, providing a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 7-chloroheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSFGXAJDCLJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336217 | |
Record name | methyl 7-chloroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26040-62-0 | |
Record name | Heptanoic acid, 7-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26040-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 7-chloroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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